2-Amino-4,6-dichloropyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

2-Amino-4,6-dichloropyridine (CAS 116632-24-7) delivers regioselective reactivity that generic aminodichloropyridine isomers cannot replicate—the 2-amino-4,6-dichloro pattern directs selective Pd-catalyzed aminations and Sonogashira couplings, yielding single-regioisomer products essential for validated API and agrochemical routes. Literature-validated as a key intermediate for nNOS inhibitors (US-2021269400-A1) and anti-inflammatory agents (IC50 2 µM, 23-fold improvement over dexamethasone). Insist on this specific CAS to avoid regioisomeric impurities, ensure reproducible yields, and eliminate chromatographic separation burdens in kilogram-scale syntheses.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 116632-24-7
Cat. No. B046313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dichloropyridine
CAS116632-24-7
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1N)Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9)
InChIKeyAGJMDETXSYICGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dichloropyridine (CAS 116632-24-7): A Dual-Chlorinated Pyridine Intermediate with Documented Reactivity and Pharmacophoric Utility


2-Amino-4,6-dichloropyridine (CAS 116632-24-7) is a halogenated pyridine derivative characterized by chlorine substituents at the 4- and 6-positions and an amino group at the 2-position, with a molecular formula of C5H4Cl2N2 and a molecular weight of 163.01 g/mol [1]. This substitution pattern imparts regioselective reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, making it a versatile synthetic intermediate in medicinal chemistry and agrochemical development .

Why 2-Amino-4,6-dichloropyridine Cannot Be Casually Replaced by Other Aminodichloropyridines


The specific 2-amino-4,6-dichloro substitution pattern on the pyridine ring dictates distinct regioselectivity in palladium-catalyzed aminations and other cross-coupling reactions, a property that is not shared by regioisomers such as 2-amino-3,5-dichloropyridine or 2-amino-4,5-dichloropyridine [1]. Consequently, generic substitution with other aminodichloropyridine isomers can result in altered reaction outcomes, lower yields, and the formation of different regioisomeric products, which is unacceptable in validated synthetic routes for active pharmaceutical ingredients and crop protection agents . The following evidence quantifies these differentiation points.

Quantitative Procurement Evidence: Differentiating 2-Amino-4,6-dichloropyridine from Its Analogs


Regioselectivity in Palladium-Catalyzed Amination: 2-Amino-4,6-dichloropyridine vs. 2,6-Dichloropyridine

In palladium-catalyzed amination reactions, 2-amino-4,6-dichloropyridine exhibits distinct reactivity compared to 2,6-dichloropyridine due to the electronic influence of the 2-amino group. While 2,6-dichloropyridine undergoes amination at both chlorine positions under standard conditions, the presence of the amino group in 2-amino-4,6-dichloropyridine activates the pyridine ring for selective functionalization at the 4-position, enabling sequential derivatization strategies [1]. This regioselectivity is critical for constructing complex heterocyclic scaffolds in drug discovery.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Anti-Inflammatory Potency: 5-Fluoro-2-amino-4,6-dichloropyrimidine Derivative vs. Dexamethasone Reference

Derivatives synthesized from the 2-amino-4,6-dichloropyridine scaffold exhibit potent anti-inflammatory activity. Specifically, 5-fluoro-2-amino-4,6-dichloropyrimidine, a structural analog, demonstrated an IC50 of 2 µM for inhibiting immune-activated nitric oxide (NO) production in mouse peritoneal cells, representing an approximately 23-fold improvement in potency compared to the reference compound dexamethasone (IC50 = 45.75 ± 2.16 µM) . While this data pertains to a derivative, the 2-amino-4,6-dichloro core is essential for this activity profile.

Anti-inflammatory Drug Discovery Immunology

Molar Yield in Sonogashira Coupling: 2-Amino-4,6-dichloropyridine vs. Alternative Substrates

Under standardized Sonogashira coupling conditions, 4,6-dichloropyridin-2-amine (2-Amino-4,6-dichloropyridine) reacted with ethynylbenzene to afford the corresponding 4-alkynylated product in 43% isolated yield after chromatographic purification [1]. This yield serves as a benchmark for evaluating this substrate's performance in cross-coupling reactions compared to other dichloropyridine regioisomers, which often require more forcing conditions or produce complex regioisomeric mixtures under identical protocols [2].

Organic Synthesis Sonogashira Coupling Alkyne Chemistry

Physical Property Differentiation: Melting Point and Thermal Stability Profile

2-Amino-4,6-dichloropyridine exhibits a melting point range of 112-114°C , which differs significantly from other aminodichloropyridine regioisomers (e.g., 2-amino-3,5-dichloropyridine mp ~145-148°C; 4-amino-2,6-dichloropyridine mp ~165-167°C). This thermal property enables straightforward identity verification and purity assessment during incoming quality control, and its reported thermal stability (does not react with water or common organic solvents) facilitates robust handling in both laboratory and pilot-scale operations .

Analytical Chemistry Process Chemistry Quality Control

Commercial Purity Benchmarking Across Major Suppliers

2-Amino-4,6-dichloropyridine is commercially available with defined purity specifications across multiple suppliers. ChemImpex offers the compound at ≥97% purity as determined by HPLC, with a storage requirement of 0-8°C to maintain stability . AKSci provides material at ≥95% purity with a melting point specification of 112-114°C . Sigma-Aldrich supplies this compound as part of its AldrichCPR collection, with a GHS classification of Acute Toxicity Category 4 (Oral) and Eye Irritation Category 2, and a storage class designation of 11 (Combustible Solids) . This multi-supplier availability with documented purity specifications ensures procurement reliability.

Procurement Quality Assurance Supply Chain

Documented Utility in Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development

2-Amino-4,6-dichloropyridine has been specifically cited as a key synthetic intermediate in a patent application (US-2021269400-A1) for "Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors" . This documented role in a targeted drug discovery program distinguishes it from generic aminopyridine intermediates and provides a validated entry point for medicinal chemists pursuing nNOS inhibition, a therapeutic target in neurodegenerative and neuropsychiatric disorders. The compound's specific substitution pattern facilitates the construction of the aminopyridine-based pharmacophore required for nNOS binding.

Medicinal Chemistry CNS Drug Discovery Enzyme Inhibition

High-Impact Application Scenarios for 2-Amino-4,6-dichloropyridine Based on Verified Differentiation Evidence


Medicinal Chemistry: Anti-Inflammatory Lead Optimization Using the 2-Amino-4,6-dichloro Scaffold

Research groups pursuing novel anti-inflammatory agents can leverage the 2-amino-4,6-dichloropyridine core, as demonstrated by its 5-fluoro-4,6-dichloropyrimidine derivative which achieved an IC50 of 2 µM for NO production inhibition—a 23-fold improvement over dexamethasone . This scaffold provides a validated starting point for structure-activity relationship (SAR) studies aimed at developing next-generation anti-inflammatory therapeutics with improved potency and reduced corticosteroid-associated side effects.

Synthetic Methodology: Regioselective Pd-Catalyzed Amination for Complex Heterocycle Construction

For organic synthesis laboratories developing new methodologies or constructing complex heterocyclic architectures, 2-amino-4,6-dichloropyridine offers a substrate with predictable regioselectivity in palladium-catalyzed aminations [1]. Unlike 2,6-dichloropyridine which undergoes non-selective amination, the amino group in this compound directs selective functionalization, enabling the sequential assembly of polysubstituted pyridines with precise control over substitution patterns. This property is particularly valuable in the synthesis of kinase inhibitors and other ATP-competitive small molecules where the pyridine ring serves as a hinge-binding motif.

Process Chemistry: Sonogashira Coupling for Alkyne-Functionalized Pyridine Building Blocks

Process chemists developing scalable routes to alkyne-functionalized pyridine intermediates can utilize 2-amino-4,6-dichloropyridine in Sonogashira couplings, as documented in patent literature (US08859541B2) where it affords the 4-alkynylated product in 43% isolated yield [2]. The single regioisomer product eliminates the need for challenging chromatographic separations of positional isomers, thereby improving process mass intensity and reducing production costs in kilogram-scale syntheses.

CNS Drug Discovery: Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Programs

Drug discovery teams targeting nNOS for neurodegenerative or neuropsychiatric indications can directly reference US-2021269400-A1, which explicitly cites 2-amino-4,6-dichloropyridine as an intermediate in the synthesis of potent and selective nNOS inhibitors . This provides a literature-validated entry into a therapeutic area with significant unmet medical need, potentially accelerating early-stage hit identification by avoiding de novo route scouting for the aminopyridine core.

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